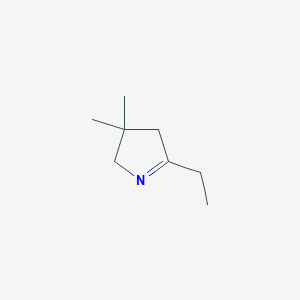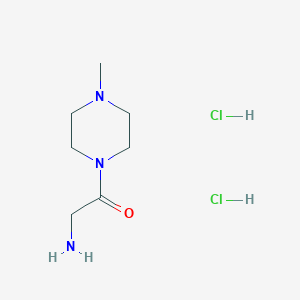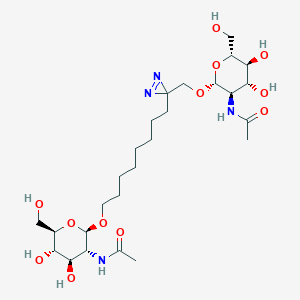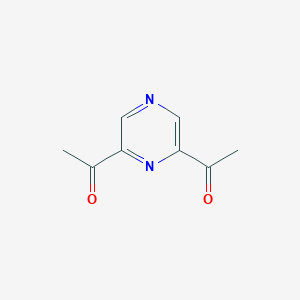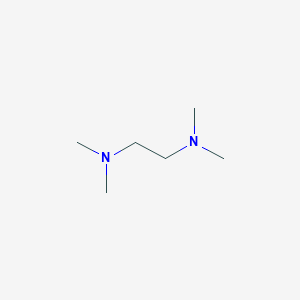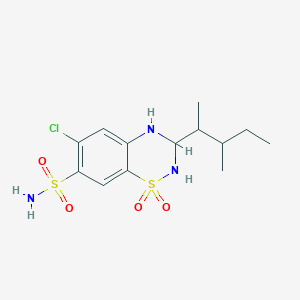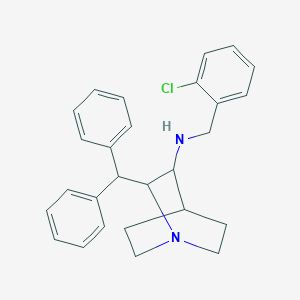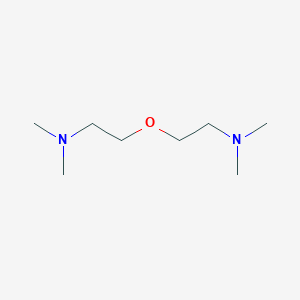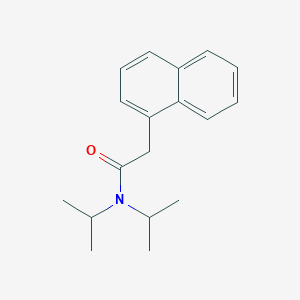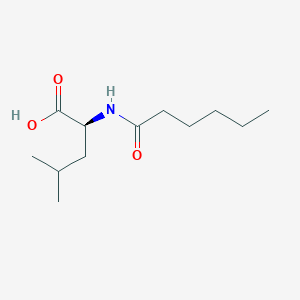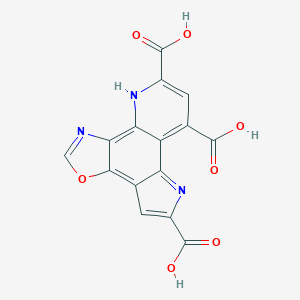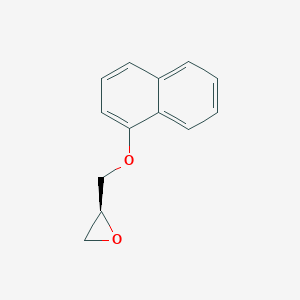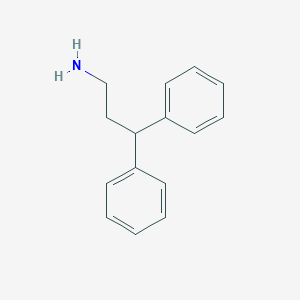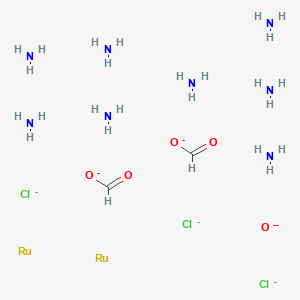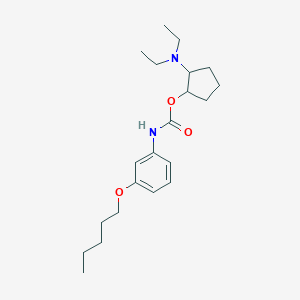
2-Diethylaminocyclopentyl 3-n-pentyloxyphenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diethylaminocyclopentyl 3-n-pentyloxyphenylcarbamate, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. It belongs to the class of arylacetic acid derivatives and is widely used in the medical field for its analgesic and anti-inflammatory properties.
Mécanisme D'action
2-Diethylaminocyclopentyl 3-n-pentyloxyphenylcarbamate works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that cause pain, swelling, and fever. By inhibiting COX enzymes, 2-Diethylaminocyclopentyl 3-n-pentyloxyphenylcarbamate reduces the production of prostaglandins, thereby reducing inflammation and pain.
Effets Biochimiques Et Physiologiques
2-Diethylaminocyclopentyl 3-n-pentyloxyphenylcarbamate has been shown to have both biochemical and physiological effects. It has been found to decrease the levels of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), which are pro-inflammatory cytokines. It also reduces the production of reactive oxygen species (ROS), which are involved in the inflammatory process. Physiologically, 2-Diethylaminocyclopentyl 3-n-pentyloxyphenylcarbamate has been shown to reduce pain, swelling, and fever.
Avantages Et Limitations Des Expériences En Laboratoire
2-Diethylaminocyclopentyl 3-n-pentyloxyphenylcarbamate has several advantages for lab experiments. It is readily available, inexpensive, and has a well-established safety profile. It is also effective in reducing inflammation and pain, making it a useful tool for studying inflammatory processes. However, 2-Diethylaminocyclopentyl 3-n-pentyloxyphenylcarbamate has some limitations. It can interfere with the activity of other enzymes and signaling pathways, which can complicate the interpretation of experimental results. It can also have off-target effects, which can lead to unintended consequences.
Orientations Futures
There are several future directions for research on 2-Diethylaminocyclopentyl 3-n-pentyloxyphenylcarbamate. One area of interest is the development of new formulations that can enhance its therapeutic efficacy. Another area of interest is the investigation of its potential use in the treatment of other medical conditions, such as cancer and neurodegenerative diseases. Additionally, there is a need for further research on the biochemical and physiological effects of 2-Diethylaminocyclopentyl 3-n-pentyloxyphenylcarbamate, as well as its potential side effects and interactions with other drugs.
In conclusion, 2-Diethylaminocyclopentyl 3-n-pentyloxyphenylcarbamate is a widely used NSAID that has been extensively studied for its therapeutic effects. It works by inhibiting COX enzymes, reducing the production of prostaglandins, and thereby reducing inflammation and pain. It has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 2-Diethylaminocyclopentyl 3-n-pentyloxyphenylcarbamate, including the development of new formulations and investigation of its potential use in other medical conditions.
Méthodes De Synthèse
The synthesis of 2-Diethylaminocyclopentyl 3-n-pentyloxyphenylcarbamate involves the reaction of 2-amino-5-chlorobenzophenone with diethylamine in the presence of sodium ethoxide. The resulting product is then reacted with cyclopentanone to form 2-Diethylaminocyclopentyl 3-n-pentyloxyphenylcarbamate.
Applications De Recherche Scientifique
2-Diethylaminocyclopentyl 3-n-pentyloxyphenylcarbamate has been extensively studied for its therapeutic effects in various medical conditions. It has been found to be effective in the treatment of rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and other inflammatory disorders. It has also been used in the treatment of acute pain, postoperative pain, and menstrual pain.
Propriétés
Numéro CAS |
147951-44-8 |
|---|---|
Nom du produit |
2-Diethylaminocyclopentyl 3-n-pentyloxyphenylcarbamate |
Formule moléculaire |
C21H34N2O3 |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
[2-(diethylamino)cyclopentyl] N-(3-pentoxyphenyl)carbamate |
InChI |
InChI=1S/C21H34N2O3/c1-4-7-8-15-25-18-12-9-11-17(16-18)22-21(24)26-20-14-10-13-19(20)23(5-2)6-3/h9,11-12,16,19-20H,4-8,10,13-15H2,1-3H3,(H,22,24) |
Clé InChI |
YMAOYOXHPZIXHH-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=CC(=C1)NC(=O)OC2CCCC2N(CC)CC |
SMILES canonique |
CCCCCOC1=CC=CC(=C1)NC(=O)OC2CCCC2N(CC)CC |
Synonymes |
2-diethylaminocyclopentyl 3-n-pentyloxy-phenylcarbamate 2-diethylaminocyclopentyl 3-n-pentyloxyphenylcarbamate K 1905 K 1905 hydrochloride K 1905, (trans)-isomer K-1905 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



